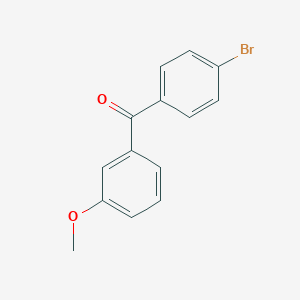

4-Bromo-3'-methoxybenzophenone

Descripción

Contextualizing Benzophenone (B1666685) Derivatives in Chemical Sciences

Benzophenones are a class of organic compounds characterized by a central carbonyl group bonded to two phenyl rings. This core structure serves as a versatile scaffold, allowing for a wide array of substitutions on the phenyl rings, leading to a diverse family of derivatives with a broad spectrum of physicochemical properties and applications. oregonstate.eduresearchgate.net Historically, benzophenones have been integral to the development of photochemistry, serving as widely used photosensitizers. smolecule.com Their utility extends into materials science, where they are employed as UV-curing agents and in the synthesis of polymers. Furthermore, the benzophenone framework is a recurring motif in numerous biologically active molecules, both natural and synthetic. researchgate.net

Significance of Substituted Benzophenones in Contemporary Research

The strategic placement of various functional groups onto the benzophenone scaffold gives rise to substituted benzophenones, which are at the forefront of much contemporary research. The nature and position of these substituents profoundly influence the molecule's electronic properties, steric profile, and ultimately, its reactivity and biological activity. This has made substituted benzophenones valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Researchers are actively exploring how different substitution patterns can be used to fine-tune the properties of these compounds for specific applications, ranging from medicinal chemistry to the development of novel materials. smolecule.com For instance, the introduction of halogens and methoxy (B1213986) groups can significantly alter a compound's metabolic stability and binding affinity to biological targets.

Rationale for Focused Investigation on 4-Bromo-3'-methoxybenzophenone

The specific compound, this compound, presents a compelling case for focused scientific inquiry due to the unique interplay of its constituent functional groups. The presence of a bromine atom at the 4-position of one phenyl ring and a methoxy group at the 3'-position of the other creates an asymmetrical molecule with distinct electronic and steric characteristics. The bromine atom, a halogen, is known to be a valuable functional group in organic synthesis, often participating in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The methoxy group, an electron-donating group, can influence the reactivity of the aromatic ring to which it is attached.

The investigation into this compound is driven by its potential as a key building block in the synthesis of more complex and potentially bioactive molecules. Its structure suggests possibilities for selective functionalization at either of the substituted rings, offering a strategic advantage in the design of novel compounds. Researchers are interested in understanding how the specific arrangement of the bromo and methoxy substituents in this isomer impacts its chemical reactivity and potential as a precursor for targeted applications, particularly in the realms of pharmaceutical and agrochemical development. The study of this particular isomer contributes to the broader understanding of structure-activity relationships within the extensive family of substituted benzophenones.

Physicochemical Properties of this compound

A comprehensive understanding of a chemical compound necessitates a thorough characterization of its physical and chemical properties. These parameters are crucial for its identification, purification, and predicting its behavior in various chemical transformations.

| Property | Value |

| Molecular Formula | C₁₄H₁₁BrO₂ |

| Molecular Weight | 291.14 g/mol |

| CAS Number | 151239-47-3 |

| Appearance | Not explicitly stated in the provided search results. |

| Melting Point | 92-94 °C |

| Boiling Point | Not explicitly stated in the provided search results. |

| Solubility | Not explicitly stated in the provided search results. |

Spectroscopic Data of this compound

Spectroscopic techniques are indispensable tools for elucidating the structure of organic molecules. The following data provides key insights into the molecular architecture of this compound.

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | δ 3.85 (s, OCH₃), 7.2–8.1 (m, aromatic) |

| ¹³C NMR | δ 196.5 (C=O), 55.2 (OCH₃) |

| Infrared (IR) Spectroscopy | 1680 cm⁻¹ (C=O stretch) |

Synthesis of this compound

The most commonly employed method for the synthesis of this compound is the Friedel-Crafts acylation reaction. This well-established synthetic route involves the reaction of a substituted benzoyl chloride with a substituted benzene (B151609) ring in the presence of a Lewis acid catalyst.

A specific example of this synthesis involves the reaction of 3-bromobenzoyl chloride with anisole (B1667542) (methoxybenzene) using aluminum chloride (AlCl₃) as the catalyst in a solvent such as dichloromethane (B109758) (DCM). chemicalbook.com The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride and the catalyst. The process generally involves cooling the reaction mixture initially and then allowing it to stir at room temperature. Following the reaction, a work-up procedure involving quenching with acid, extraction, and purification by washing and concentration is performed. A reported yield for this particular synthesis is 84%. chemicalbook.com

Research Findings on this compound

Research on this compound has primarily focused on its utility as a synthetic intermediate. The presence of the bromine atom makes it a suitable substrate for various cross-coupling reactions, allowing for the introduction of new functional groups and the construction of more elaborate molecular architectures. This reactivity is of significant interest in the field of medicinal chemistry, where the benzophenone scaffold is a known pharmacophore. While specific biological activities for this compound itself are not extensively detailed in the provided search results, it is studied for its potential as a building block for creating compounds with antimicrobial and anticancer properties. The strategic placement of the bromo and methoxy groups provides a template for developing derivatives with potentially enhanced biological efficacy.

Structure

3D Structure

Propiedades

IUPAC Name |

(4-bromophenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJUSMRRMJSDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373708 | |

| Record name | 4-Bromo-3'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151239-47-3 | |

| Record name | 4-Bromo-3'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3'-methoxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 3 Methoxybenzophenone and Its Analogues

Established Synthetic Routes for Benzophenone (B1666685) Derivatives

The construction of the benzophenone core can be achieved through several classical and modern synthetic strategies. The most prominent of these are Friedel-Crafts acylation, functionalization through bromination, and pathways involving oxidation or reduction of related precursors.

The Friedel-Crafts acylation is the most fundamental and widely used method for preparing aromatic ketones, including benzophenone derivatives. iitk.ac.in The reaction involves the electrophilic aromatic substitution of an arene with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. iitk.ac.in The general mechanism begins with the activation of the acylating agent by the Lewis acid to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. iitk.ac.in

The traditional catalyst for this reaction is aluminum chloride (AlCl₃), often required in stoichiometric amounts because it complexes with the product ketone. chemistryjournals.net This has environmental drawbacks, including the production of corrosive waste. chemistryjournals.net Consequently, research has focused on developing more sustainable and catalytic systems. researchgate.net This includes using other metal halides like iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂), particularly at higher temperatures for less reactive substrates. researchgate.net Modern approaches utilize a variety of catalysts, such as bismuth(III) chloride, lanthanide triflates, and hafnium(IV) triflate, which can be used in catalytic amounts, are often recoverable, and can be more environmentally benign. chemistryjournals.net

The choice of catalyst and reaction conditions can be optimized to improve yields and selectivity. For instance, the combination of hafnium(IV) triflate (Hf(OTf)₄) and trifluoromethanesulfonic acid (TfOH) has been shown to dramatically accelerate the acylation of benzene (B151609). chemistryjournals.net Furthermore, solvent-free conditions, sometimes assisted by microwave irradiation or sonication, have been developed to create more efficient and greener protocols. researchgate.net

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| AlCl₃ | Stoichiometric amounts, anhydrous solvent (e.g., CS₂, CH₂Cl₂) | High reactivity, widely applicable | Stoichiometric waste, moisture sensitive, limited substrate scope |

| FeCl₃, ZnCl₂ | Catalytic to stoichiometric amounts, often high temperature | Less reactive but useful for deactivated arenes researchgate.net | High temperatures may be required |

| Lanthanide Triflates (e.g., Yb(OTf)₃) | Catalytic amounts | Recoverable and reusable, water-tolerant chemistryjournals.net | Higher cost than traditional catalysts |

| Hafnium(IV) Triflate (Hf(OTf)₄) | Catalytic amounts, often with a co-catalyst (e.g., TfOH) | High activity, accelerates reaction for unactivated benzenes chemistryjournals.net | Requires specialized reagents |

| Bismuth(III) Chloride (BiCl₃) | Catalytic amounts, generated in situ from BiOCl | Water-insensitive precursor, eco-friendly chemistryjournals.net | Limited to activated and polycyclic aromatics |

| Solid-Supported Reagents (e.g., EPZG, γ-Fe₂O₃) | Solvent-free, microwave or sonication | Reusable, environmentally friendly, high regioselectivity researchgate.net | May have lower activity for some substrates |

The introduction of a bromine atom onto an aromatic ring is a key transformation, as aryl bromides are versatile precursors for cross-coupling reactions, organometallic reagents, and other functional molecules. nih.gov The most common method is electrophilic aromatic bromination. nih.gov

This reaction typically involves treating the aromatic compound with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeBr₃, which polarizes the Br-Br bond to generate a potent electrophile. Alternatively, sources of electrophilic bromine like N-bromosuccinimide (NBS) can be used, often with a proton acid or silica (B1680970) gel as a co-reagent. nih.govmasterorganicchemistry.com The reaction conditions can significantly influence the outcome, particularly the regioselectivity. For activated aromatic rings, such as those bearing methoxy (B1213986) groups, bromination is often highly para-selective. nih.gov In some cases, specialized reagents or systems like zeolites can be employed to enhance this para-selectivity. nih.gov

The choice of brominating agent and solvent system is crucial for controlling the reaction. For example, using NBS in water can lead to ring bromination of methoxy-substituted aromatic ketones, whereas solvent-free conditions may favor α-bromination at a carbon adjacent to the carbonyl group. researchgate.net Density Functional Theory (DFT) calculations have provided insights into the mechanism, suggesting that for activated rings like anisole (B1667542), the ortho/para directing effect arises from a combination of strong electron delocalization and attractive non-covalent interactions. rsc.org

Table 2: Common Reagents for Aromatic Bromination

| Reagent | Co-reagent/Catalyst | Substrate Scope | Key Features |

|---|---|---|---|

| Br₂ | FeBr₃ or AlCl₃ | General use for activated and deactivated arenes | Classic, powerful brominating agent; generates HBr byproduct. |

| N-Bromosuccinimide (NBS) | Silica gel, H₂SO₄, or p-TSA | Good for regioselective bromination of activated arenes nih.govresearchgate.net | Milder than Br₂; handling is easier. |

| H₂O₂–HBr (aqueous) | None (catalyst-free) | Effective for various ketones and activated rings researchgate.net | "On water" system, environmentally friendly, high selectivity. researchgate.net |

| Tetrabutylammonium tribromide (TBATB) | None | Mild bromination of phenols, anilines, and other activated systems | Solid reagent, easy to handle, offers good selectivity. |

| Electrochemical Bromination | NaBr in a two-phase system | Can be tuned for nuclear vs. side-chain bromination ingentaconnect.com | Offers controlled bromination by adjusting electrical charge. ingentaconnect.com |

A variety of oxidizing agents can be employed. A selective method uses acidified monochromate ions as the oxidant in a phase-transfer catalysis system, which can convert substituted benzhydrols to benzophenones in high yields (>90%) without over-oxidation to benzoic acids. sciensage.inforesearchgate.net Other common reagents include pyridinium (B92312) chlorochromate (PCC), a versatile oxidant that can be used for this transformation. google.com

Conversely, the reduction of benzophenones to benzhydrols is also a synthetically important reaction. Benzhydrols themselves are valuable intermediates for many pharmaceuticals. cmu.edu The most common laboratory method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent like methanol (B129727) or ethanol. scribd.com For industrial applications or when higher selectivity is needed, catalytic hydrogenation is often preferred. Ruthenium-based catalysts, such as RuCl₂(phosphine)₂(1,2-diamine) complexes, are highly effective for the hydrogenation of a wide range of benzophenone derivatives to their corresponding benzhydrols, leaving other functional groups like halogens and methoxy groups intact. cmu.edu

Table 3: Selected Reagents for Benzophenone/Benzhydrol Interconversion

| Transformation | Reagent | Typical Conditions | Selectivity/Features |

|---|---|---|---|

| Oxidation (Benzhydrol → Benzophenone) | Acidified Monochromate | Phase-transfer catalysis, 50°C sciensage.info | High selectivity, no over-oxidation, >90% yield. sciensage.inforesearchgate.net |

| Oxidation (Benzhydrol → Benzophenone) | Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758), room temperature google.com | Common and reliable laboratory method. google.com |

| Reduction (Benzophenone → Benzhydrol) | Sodium Borohydride (NaBH₄) | Methanol or ethanol, 0°C to reflux scribd.com | Standard, inexpensive laboratory reducing agent. scribd.com |

| Reduction (Benzophenone → Benzhydrol) | Catalytic Hydrogenation (Ru-based catalyst) | H₂ gas (8 atm), 2-propanol, t-C₄H₉OK cmu.edu | Highly efficient and selective, suitable for large scale. cmu.edu |

Targeted Synthesis of 4-Bromo-3'-methoxybenzophenone

The synthesis of an unsymmetrically substituted benzophenone like this compound requires careful consideration of the synthetic strategy, particularly regarding the regiochemical outcome of the key bond-forming step.

The most direct and logical approach for the synthesis of this compound is the Friedel-Crafts acylation. Based on the principles of electrophilic aromatic substitution, the most viable pathway involves the reaction between bromobenzene (B47551) and 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

A general protocol adapted from similar benzophenone syntheses would be as follows: oregonstate.edu

Reactants : Bromobenzene (substrate) and 3-methoxybenzoyl chloride (acylating agent).

Catalyst : Anhydrous aluminum chloride (AlCl₃), used in slight excess (e.g., 2.2 equivalents) to account for complexation with both the acyl chloride and the product ketone.

Solvent : An inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is typically used. In some cases, an excess of the substrate (bromobenzene) can serve as the solvent.

Procedure : The 3-methoxybenzoyl chloride and bromobenzene are mixed in the chosen solvent and cooled in an ice bath (0°C). The AlCl₃ is added portion-wise to control the initial exothermic reaction. The mixture is then allowed to warm to room temperature and stirred for several hours (e.g., overnight) to ensure completion.

Work-up : The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic product is then extracted with an organic solvent (e.g., DCM), washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

An alternative, though less common, route could involve a Grignard reaction between 4-bromophenylmagnesium bromide and 3-methoxybenzaldehyde, followed by oxidation of the resulting benzhydrol intermediate with an oxidant like PCC. google.com

Regioselectivity is the critical factor in the synthesis of this compound. The proposed Friedel-Crafts acylation of bromobenzene with 3-methoxybenzoyl chloride is governed by the directing effect of the bromo substituent on the bromobenzene ring.

Steric Hindrance : The attack of the bulky 3-methoxybenzoyl acylium ion electrophile at the ortho position of bromobenzene is sterically hindered compared to the attack at the para position.

Outcome : Consequently, the acylation reaction is expected to occur predominantly at the para position of bromobenzene, leading to the desired 4-bromo substitution pattern on one of the phenyl rings.

The alternative synthetic route—the acylation of anisole (methoxybenzene) with 4-bromobenzoyl chloride—would not yield the desired product. The methoxy group is a strongly activating, ortho, para-director. rsc.org Therefore, this reaction would overwhelmingly produce 4-bromo-4'-methoxybenzophenone, where acylation occurs at the para position relative to the methoxy group, along with a minor amount of the 2'-methoxy isomer. The formation of the 3'-methoxy isomer would be negligible. This highlights how a careful choice of reactants is essential to control the regiochemical outcome in the synthesis of unsymmetrical benzophenones.

Emerging Synthetic Approaches and Green Chemistry Principles

In recent years, synthetic chemistry has increasingly focused on the development of more efficient, selective, and environmentally benign methods for the construction of complex molecular frameworks. This shift has led to the exploration of novel catalytic systems and adherence to green chemistry principles in the synthesis of benzophenones and their derivatives.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis, offering an alternative to traditional metal-based catalysts. researchgate.net These methods are noted for their operational simplicity, effectiveness, and high selectivity. researchgate.net For the synthesis of benzophenone frameworks, organocatalytic strategies are being developed that align with green chemistry principles by utilizing environmentally friendly solvents and reagents.

An innovative approach involves the organocatalyst- and reagent-controlled selective synthesis of functionalized 2-hydroxybenzophenone (B104022) frameworks through cascade benzannulation reactions. rsc.org These reactions can proceed through different cycloaddition pathways, such as [3+3] or [4+2] cycloadditions, to yield diverse benzophenone structures. rsc.org This methodology is notable for its broad substrate scope, tolerance of various functional groups, and the use of green solvents. rsc.org

Another area of development is the use of Brønsted acid organocatalysts. These catalysts can activate substrates, such as N-acyl benzophenone-ketimines, to facilitate reactions. irb.hr For instance, methanesulfonic acid has been identified as a highly effective catalyst for the 1,2-addition of phenols to N-acyl benzophenone-ketimines, achieving nearly quantitative yields under optimized conditions. irb.hr Research has also explored greener synthetic routes for benzophenone itself, such as the microwave-assisted oxidation of diphenylmethane (B89790) using hydrogen peroxide as a clean oxidant and an iron acetate (B1210297) catalyst. researchgate.net This method provides high yields in a short reaction time without producing polluting byproducts. researchgate.net

Table 1: Comparison of Organocatalytic Approaches for Benzophenone Frameworks

| Catalytic Approach | Catalyst Example | Key Reaction Type | Advantages |

| Cascade Benzannulation | Organic base/acid | [3+3] or [4+2] Cycloaddition | High selectivity, broad scope, use of green solvents. rsc.org |

| Brønsted Acid Catalysis | Methanesulfonic acid | 1,2-addition to ketimines | High yields, activation of less reactive substrates. irb.hr |

| Microwave-Assisted Oxidation | Iron acetate | Oxidation | Rapid reaction, use of clean oxidants (H₂O₂), high yield. researchgate.net |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Suzuki cross-coupling reaction, in particular, is a powerful method for constructing the biaryl ketone core of benzophenones. nih.govmdpi.com This reaction typically involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium(0) catalyst and a base. nih.govresearchgate.net

The synthesis of substituted benzophenones can be achieved by coupling appropriate arylboronic acids with substituted aryl halides. For example, the framework of this compound could be envisioned via the coupling of 4-bromobenzoyl chloride (or a related aryl halide) with a 3-methoxyphenylboronic acid derivative, or vice-versa. Various palladium catalysts, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are commonly employed. nih.gov The reaction conditions, including the choice of base (e.g., potassium phosphate, K₃PO₄) and solvent, are optimized to achieve high yields. nih.govmdpi.com These reactions can successfully incorporate a wide range of electron-donating and electron-withdrawing functional groups into the final product. nih.gov

Table 2: Typical Conditions for Palladium-Catalyzed Suzuki Cross-Coupling

| Component | Example | Purpose |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). nih.gov |

| Aryl Halide | 4-Bromobenzoyl chloride derivative | One of the coupling partners providing a carbon framework. rptu.de |

| Organoboron Reagent | Arylboronic acid | The second coupling partner providing the other aryl group. nih.gov |

| Base | Potassium Phosphate (K₃PO₄) | Activates the organoboron reagent and neutralizes byproducts. nih.govmdpi.com |

| Solvent | Dichloromethane (DCM) | Provides a medium for the reaction. chemicalbook.com |

| Temperature | 90 °C | Optimized condition to ensure reaction completion. nih.gov |

Purification and Isolation Techniques for High-Purity Compounds

The isolation and purification of the target compound from the reaction mixture is a critical step to ensure high purity, which is essential for subsequent applications. For this compound and its analogues, standard laboratory techniques such as chromatography and recrystallization are commonly employed.

Column Chromatography: This is a widely used technique to separate the desired benzophenone from unreacted starting materials, byproducts, and catalyst residues. Silica gel is typically used as the stationary phase. A gradient of solvents, such as a hexane/ethyl acetate mixture, is used as the mobile phase to elute the components from the column based on their polarity. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

Recrystallization: To achieve very high purity (>98%), recrystallization is a preferred method. This technique relies on the difference in solubility of the compound and impurities in a specific solvent or solvent system at different temperatures. For substituted benzophenones, solvent mixtures like hexane/ethyl acetate or toluene/hexane have proven effective. The crude product is dissolved in a minimum amount of the hot solvent mixture, and as the solution cools, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. The final product can be isolated by filtration. google.com

Table 3: Purification Methods for Substituted Benzophenones

| Technique | Principle | Typical Solvents/Materials | Purity Achieved |

| Column Chromatography | Differential adsorption on a stationary phase. | Silica gel; Hexane/Ethyl acetate gradient. | Effective for separation from byproducts. |

| Recrystallization | Differential solubility at varying temperatures. | Hexane/Ethyl acetate (9:1); Toluene/Hexane. | >98%. |

| Filtration/Trituration | Isolation of a solid product from a liquid or slurry. google.com | Ethyl acetate/Heptane. google.com | Used for initial isolation or purification of solid products. google.com |

Advanced Spectroscopic Characterization and Elucidation of 4 Bromo 3 Methoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in a ¹H NMR spectrum, and the chemical shifts in a ¹³C NMR spectrum, the precise arrangement of atoms can be determined.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of 4-Bromo-3'-methoxybenzophenone is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic region (typically δ 7.0-8.0 ppm) will show a complex pattern of multiplets due to the coupling between adjacent protons on the two benzene (B151609) rings. The protons on the bromo-substituted ring and the methoxy-substituted ring will have different chemical environments and thus different chemical shifts. The three protons of the methoxy group (-OCH₃) are equivalent and will appear as a sharp singlet, typically around δ 3.85 ppm. The integration of this singlet relative to the aromatic signals will confirm the presence of a single methoxy group.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the methoxy carbon, and the aromatic carbons. The carbonyl carbon (C=O) is highly deshielded and will appear at a characteristic downfield chemical shift, typically in the range of δ 190–200 ppm. A signal around δ 196.5 ppm is indicative of the ketone functionality. The carbon of the methoxy group (OCH₃) will resonate at a much higher field, around δ 55.2 ppm. The aromatic carbons will appear in the region of δ 120-140 ppm, with the carbon attached to the bromine atom and the carbons of the methoxy-substituted ring showing distinct chemical shifts.

Two-Dimensional NMR Techniques (e.g., COSY)

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons. A COSY spectrum of this compound would show cross-peaks between the signals of adjacent aromatic protons, confirming their coupling relationships and aiding in the definitive assignment of the complex multiplets in the ¹H NMR spectrum. oregonstate.eduoregonstate.edu This is particularly useful for distinguishing between the protons on the two different aromatic rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands. A strong, sharp absorption band around 1680 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the ketone group. The presence of aromatic rings will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group will likely appear in the 1250-1000 cm⁻¹ range. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, around 550 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound (C₁₄H₁₁BrO₂), the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity. researchgate.net High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, further confirming the molecular formula. The fragmentation pattern will likely involve the loss of the bromine atom, the methoxy group, and cleavage at the carbonyl group, providing further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Benzophenone (B1666685) and its derivatives typically exhibit two main absorption bands: a weaker n→π* transition at longer wavelengths and a more intense π→π* transition at shorter wavelengths. youtube.com For this compound, the n→π* transition of the carbonyl group is expected. The π→π* transitions are associated with the aromatic rings. The positions of these absorption maxima (λmax) can be influenced by the substituents on the aromatic rings. The solvent polarity can also affect the energy of these transitions; for instance, n→π* transitions often undergo a blue shift (shift to shorter wavelength) in polar solvents. oregonstate.edu

X-ray Crystallography for Solid-State Structural Determination

As of the current literature review, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. While crystallographic data for numerous substituted benzophenone derivatives are available, providing insight into the general structural features of this class of compounds, specific details for the title compound, including its crystal system, space group, and precise unit cell dimensions, remain undetermined.

For structurally related compounds, X-ray crystallography has provided invaluable data. For instance, the crystal structure of the isomeric 4-Bromo-4'-methoxybenzophenone has been confirmed by X-ray diffraction, revealing a planar benzophenone core with the substituents in the para positions. nih.gov Similarly, detailed crystallographic studies on other derivatives, like (5-Bromo-2-hydroxyphenyl)(phenyl)methanone, have elucidated their monoclinic crystal systems and the role of intra- and intermolecular hydrogen bonding in stabilizing their crystal structures.

Although specific crystallographic data for this compound is not available, it is anticipated that the bromine and methoxy substituents would influence the dihedral angles between the phenyl rings and the carbonyl plane, as well as dictate the packing arrangement in the solid state. The determination of its crystal structure would be a valuable contribution to the structural chemistry of halogenated and methoxylated benzophenones, allowing for a more complete understanding of structure-property relationships within this important class of organic compounds. Further research is required to isolate a single crystal of suitable quality for X-ray diffraction analysis to elucidate its precise solid-state architecture.

Theoretical and Computational Investigations of 4 Bromo 3 Methoxybenzophenone

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by integrating Newton's laws of motion. analis.com.my For 4-Bromo-3'-methoxybenzophenone, MD simulations are used to explore its conformational landscape. The primary focus of such simulations is the rotational flexibility around the single bonds connecting the phenyl rings to the central carbonyl carbon.

By simulating the molecule's behavior in a solvent box over a period of nanoseconds, researchers can identify the most stable conformations and the energy barriers between them. nih.gov This provides a statistical understanding of the molecule's shape in solution, which is more representative of its real-world behavior than a single static structure. This conformational analysis is critical for predicting how the molecule might bind to a biological target or pack in a crystal lattice.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can then be validated against experimental measurements. For this compound, Time-Dependent DFT (TD-DFT) is a common method for predicting its electronic absorption spectrum (UV-Vis). researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted spectra for benzophenones typically show n→π* and π→π* transitions. oregonstate.edu

Similarly, vibrational spectra (Infrared and Raman) can be calculated using DFT. elixirpublishers.com These calculations yield the frequencies of the fundamental vibrational modes, such as the characteristic C=O stretch of the ketone group and the C-Br stretch. Comparing these predicted spectra with experimental data serves as a crucial validation of the computational model. nih.gov A good agreement between theoretical and experimental spectra confirms that the calculated molecular geometry and electronic structure are accurate. researchgate.net

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Substituted Benzophenone (B1666685) (Note: This table is illustrative, showing the type of comparison made between theoretical predictions and experimental results for benzophenone derivatives.)

| Spectroscopic Method | Predicted Wavenumber/Wavelength | Experimental Wavenumber/Wavelength |

|---|---|---|

| IR (C=O stretch) | ~1655 cm⁻¹ | ~1650 cm⁻¹ |

| UV-Vis (n→π*) | ~340 nm | ~335 nm |

Data based on general findings for substituted benzophenones. researchgate.netoregonstate.edu

Mechanistic Insights into Chemical Reactivity and Photophysical Processes

Computational models provide deep mechanistic insights into how this compound behaves in chemical reactions and when exposed to light. Analysis of the DFT-calculated molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack.

The photophysical processes of benzophenones are of significant interest. Upon absorption of UV light, the molecule is promoted to an excited singlet state (S1). Benzophenone derivatives are well-known for efficiently undergoing intersystem crossing (ISC) to a lower-energy triplet state (T1). acs.org The presence of the heavy bromine atom in this compound is expected to enhance the rate of this ISC via spin-orbit coupling. acs.org Computational studies can model the potential energy surfaces of these excited states to understand the mechanism and efficiency of this process. The long-lived triplet state is highly reactive and can participate in photochemical reactions, such as photoreduction. smolecule.comoregonstate.edu

Structure-Property Relationships Derived from Computational Models

The computational models demonstrate how the interplay between the electron-withdrawing bromo- and carbonyl groups and the electron-donating methoxy (B1213986) group governs the molecule's electronic landscape. The position of the methoxy group at the 3'-position (meta) has a different electronic influence (primarily inductive) compared to a 4'-position (para), where resonance effects would be stronger. This positioning affects the HOMO-LUMO gap, dipole moment, and the distribution of electron density across the molecule. science.gov By systematically modifying the structure in silico (e.g., by changing the substituents or their positions) and calculating the resulting properties, researchers can develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govwikipedia.org These models are invaluable for designing new molecules with specific, targeted properties for applications in materials science or medicinal chemistry. nih.gov

Photochemical and Photophysical Dynamics of 4 Bromo 3 Methoxybenzophenone

Electronic Excitation and Energy Transfer Processes

The absorption of ultraviolet light by 4-Bromo-3'-methoxybenzophenone initiates a series of rapid photophysical events, beginning with the population of an excited singlet state, which then typically undergoes efficient intersystem crossing to a triplet state. The character and energy of these excited states are fundamental to the subsequent photochemical reactions.

Singlet and Triplet State Characterization

Like other benzophenone (B1666685) derivatives, this compound possesses two low-lying excited triplet states of different orbital character: an n,π* state, resulting from the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital, and a π,π* state, arising from a π to π* electronic transition within the aromatic system. rsc.org The relative energy of these states is highly sensitive to the substitution pattern and the polarity of the solvent. rsc.orgoregonstate.edu

In non-polar solvents, the lowest excited triplet state (T₁) of many benzophenones is typically of n,π* character. rsc.org This state is characterized by a high rate of intersystem crossing (ISC) from the initially excited singlet state (S₁) and is highly reactive in hydrogen abstraction reactions. However, the presence of an electron-donating group, such as the methoxy (B1213986) group in the 3'-position, can lower the energy of the π,π* state. rsc.org In polar solvents, this effect is magnified, often causing an "inversion" where the π,π* state becomes the lowest-lying triplet state (T₁). rsc.org This T₁ (π,π) state is generally less reactive towards hydrogen abstraction and has a different transient absorption spectrum compared to the T₁ (n,π) state. rsc.org For example, the related 4-methoxybenzophenone (B1664615) exhibits a T₁ (n,π) state in non-polar cyclohexane (B81311) but a T₁ (π,π) state in polar aqueous solutions. rsc.org The bromine atom, due to the heavy-atom effect, is known to enhance the rate of spin-orbit coupling, which facilitates the S₁ → T₁ intersystem crossing process. dss.go.th

The phosphorescence lifetime of the triplet state is a key parameter in its characterization. Studies on analogous compounds, such as 4-bromo-4'-fluorobenzophenone, have measured triplet lifetimes in the range of hundreds of microseconds in frozen solvent glasses at 77K. oregonstate.edu

Table 1: Photophysical Properties of Related Benzophenone Derivatives

| Compound | Solvent/Condition | Triplet State (T₁) Character | Triplet Energy (kJ/mol) | Triplet Lifetime (ms) | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzophenone | Cyclohexane | n,π* | ~288 | - | rsc.org |

| 4-Methoxybenzophenone | Water | π,π* | ~275 | - | rsc.org |

| 4-Bromo-4'-fluorobenzophenone | EPA Glass (77K) | n,π* | - | 0.611 | oregonstate.edu |

| (4-bromophenyl)(4-methylphenyl)methanone | Methylcyclohexane (B89554) (77K) | - | - | 4.94 | oregonstate.edu |

Quantum Yield Determinations for Photoreactions

The quantum yield of photoreduction (Φ_red) quantifies the efficiency of the conversion of the excited benzophenone molecule into its reduced product per photon absorbed. This value is highly dependent on the nature of the excited state and the reaction conditions, particularly the hydrogen-donating ability of the solvent.

For benzophenones where the lowest triplet state is n,π, the quantum yields for photoreduction in good hydrogen-donating solvents like isopropanol (B130326) can be high. Research on various substituted benzophenones at Oregon State University provides valuable data on these efficiencies. For instance, the photoreduction of 4-bromo-4'-chlorobenzophenone in an isopropanol/acetonitrile mixture was found to have a quantum efficiency of 0.36. oregonstate.edu In contrast, some methoxy-substituted benzophenones, such as 3,4-dimethoxybenzophenone, were found to have limited or no photoreactivity, suggesting a low-lying π,π triplet state that is unreactive towards hydrogen abstraction. oregonstate.edu Studies on 4-methylbenzophenone (B132839) showed a reduction efficiency of 41.3% when irradiated in isopropanol. oregonstate.edu The specific quantum yield for this compound would be expected to reflect a balance between the activating effect of the n,π* state and the deactivating influence of the methoxy group, which promotes the less reactive π,π* state.

Table 2: Photoreduction Quantum Efficiencies (Φ_red) for Substituted Benzophenones

| Compound | Experimental Conditions | Quantum Efficiency (Φ_red) | Reference |

|---|---|---|---|

| 4-Bromo-4'-chlorobenzophenone | Isopropanol/acetonitrile, acetic acid catalyst | 0.36 | oregonstate.edu |

| 4-Chloro-4'-methylbenzophenone (B188998) | - | 0.5224 | oregonstate.edu |

| 4-Methylbenzophenone | Isopropanol | 0.413 | oregonstate.edu |

Photoreduction Mechanisms and Radical Intermediates

The hallmark photochemical reaction of benzophenones with a reactive n,π* triplet state is photoreduction, which proceeds through a series of radical intermediates. oregonstate.edu

Hydrogen Abstraction Pathways

Upon formation of the reactive T₁ (n,π*) state, the molecule behaves like an alkoxyl radical due to the localization of the odd electron on the carbonyl oxygen. This electrophilic oxygen readily abstracts a hydrogen atom from a suitable donor, which is often the solvent (e.g., isopropanol) or another substrate molecule. oregonstate.edunih.gov This hydrogen abstraction is the rate-determining step in the photoreduction process. The efficiency of this step depends on the bond dissociation energy of the C-H bond in the donor molecule. Solvents like isopropanol are effective hydrogen donors because of the relatively weak tertiary C-H bond. Theoretical studies on the related 4-bromobenzaldehyde (B125591) show that in a good proton-donating solvent like ethanol, the carbonyl reduction process is favored. nih.gov

Formation of Ketyl Radicals and Benzopinacols

The hydrogen abstraction event results in the formation of two radical species: a diphenylketyl radical (from the benzophenone) and a radical derived from the hydrogen donor (e.g., a dimethylcarbinol radical from isopropanol). oregonstate.edu The diphenylketyl radical is a key intermediate in this process. Two of these ketyl radicals can then dimerize in a coupling reaction to form a stable, non-radical product known as a benzopinacol (B1666686). oregonstate.eduoregonstate.edu This photoreduction product, a substituted 1,2-diphenyl-1,2-ethanediol, is often the major product isolated from the photolysis of benzophenones in deoxygenated hydrogen-donating solvents. oregonstate.edusmolecule.com The formation of the benzopinacol from 4-chloro-4'-methylbenzophenone and 4-methylbenzophenone has been well-documented. oregonstate.eduoregonstate.edu

Influence of Substituents on Photoreactivity and Photostability

The nature and position of substituents on the phenyl rings of benzophenone profoundly influence its photochemical properties. In this compound, the opposing electronic effects of the bromine and methoxy groups create a complex system.

The methoxy group (–OCH₃) is a strong electron-donating group. pharxmonconsulting.com It increases the electron density on the aromatic ring to which it is attached, which tends to lower the energy of the π,π* excited state. rsc.org This effect can lead to the aforementioned n,π-π,π state inversion, particularly in polar solvents, which quenches the photoreduction reactivity by populating the unreactive π,π* state as the lowest triplet. rsc.orgoregonstate.edu

Photochemical Reactions beyond Photoreduction (e.g., Photosubstitution, Isomerization)

While photoreduction is a well-documented photochemical pathway for benzophenones, the investigation into other reaction channels, such as photosubstitution and photoisomerization for this compound, is not extensively covered in the available scientific literature. However, the general reactivity of benzophenone derivatives suggests the potential for such transformations.

The bromine atom attached to one of the phenyl rings introduces the possibility of photosubstitution reactions. In these reactions, the bromine atom could potentially be replaced by other nucleophiles upon photochemical excitation. The efficiency and feasibility of such reactions would depend on factors like the nature of the solvent and the nucleophile present in the reaction medium.

Isomerization in benzophenone derivatives can sometimes occur, although it is less common than photoreduction. For instance, steric hindrance in related compounds like 3,3'-dimethoxybenzophenone (B1602008) has been associated with risks of isomerization during synthesis. While photochemical isomerization of this compound has not been specifically reported, the possibility of structural rearrangements under UV irradiation cannot be entirely ruled out, particularly in the presence of sensitizers or under specific solvent conditions. Further research is required to explore and characterize these potential photochemical reaction pathways for this compound.

Solvent Effects on Photochemical Properties and Electronic Transitions

The photochemical behavior and electronic transitions of benzophenone derivatives, including this compound, are significantly influenced by the polarity of the solvent. The solvent can alter the energies of the ground and excited states, leading to shifts in the absorption maxima (λmax) of the n→π* and π→π* transitions.

In general, for benzophenones, an increase in solvent polarity leads to a hypsochromic (blue) shift in the n→π* transition and a bathochromic (red) shift in the π→π* transition. oregonstate.edu The blue shift in the n→π* transition occurs because polar solvents can stabilize the non-bonding electrons in the ground state through dipole-dipole interactions or hydrogen bonding, thus increasing the energy gap for this transition. vlabs.ac.inyoutube.com Conversely, the excited state of the π→π* transition is often more polar than the ground state, leading to its stabilization in polar solvents and a resulting red shift. vlabs.ac.in

Studies on analogous compounds provide insight into the expected solvent effects for this compound. For example, in the case of 4,4'-dibromobenzophenone, a blue shift from 348 nm to 334 nm for the n→π* transition is observed when changing the solvent from non-polar methylcyclohexane to polar ethanol. oregonstate.edu Similarly, for 4-bromo-4'-fluorobenzophenone, the n→π* transition shifts from 344.7 nm in methylcyclohexane to 324.5 nm in ethanol. oregonstate.edu

The presence of the electron-donating methoxy group in this compound can also lead to specific solvent interactions. In some methoxy-substituted benzophenones, such as 4-fluoro-4'-methoxybenzophenone, the n→π* transition is reportedly eliminated in polar solvents due to a charge transfer interaction involving the lone pairs of the methoxy substituent. oregonstate.edu A similar effect could be anticipated for this compound in highly polar environments.

The following table summarizes the observed solvent effects on the electronic transitions of benzophenone derivatives similar to this compound, illustrating the general trends.

Table 1: Solvent Effects on Electronic Transitions of Substituted Benzophenones

| Compound | Solvent | Transition | λmax (nm) | Shift Type | Reference |

|---|---|---|---|---|---|

| 4,4'-Dibromobenzophenone | Methylcyclohexane | n→π* | 348 | - | oregonstate.edu |

| Ethanol | n→π* | 334 | Blue Shift | oregonstate.edu | |

| Methylcyclohexane | π→π* | 443 | - | oregonstate.edu | |

| Ethanol | π→π* | 446 | Red Shift | oregonstate.edu | |

| 4-Bromo-4'-fluorobenzophenone | Methylcyclohexane | n→π* | 344.7 | - | oregonstate.edu |

| Ethanol | n→π* | 324.5 | Blue Shift | oregonstate.edu | |

| 4-Bromo-4'-methylbenzophenone | Methylcyclohexane | n→π* | - | - | oregonstate.edu |

| EPA (polar mixture) | n→π* | - | Blue Shift | oregonstate.edu | |

| Methylcyclohexane | π→π* | - | - | oregonstate.edu |

Biological and Medicinal Chemistry Research Involving 4 Bromo 3 Methoxybenzophenone

Exploration of Biological Activities

Research into 4-Bromo-3'-methoxybenzophenone and its analogs has revealed a spectrum of biological activities, highlighting its potential as a lead compound for the development of new therapeutic agents. The unique combination of the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group on the benzophenone (B1666685) framework is thought to be a key determinant of its biological profile.

Derivatives of benzophenone have been investigated for their potential to inhibit the growth of various microbial pathogens. Specifically, bromophenol derivatives have demonstrated antimicrobial activity. The mechanism of action is often attributed to the disruption of essential cellular processes or the inhibition of critical enzymes within the microbes. For instance, some bromophenol derivatives have been reported to inhibit carbonic anhydrase, an enzyme vital for pH regulation in many organisms. While direct studies on the antimicrobial properties of this compound are not extensively detailed in the provided results, the activity of related compounds suggests it could be a candidate for such applications.

Benzophenone derivatives are recognized for their anti-inflammatory potential. Research has shown that nitrogen-containing analogues of benzophenones can significantly inhibit pro-inflammatory cytokines. For example, certain derivatives have demonstrated the ability to inhibit interleukin-6 production. While specific studies on the anti-inflammatory effects of this compound were not found, a related compound, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC), has shown significant anti-inflammatory and antinociceptive activity in animal models. BTTSC was found to reduce carrageenan-induced paw edema, suggesting an action on the initial mediators of inflammation, potentially via histamine (B1213489) pathways. This indicates that the bromo-phenyl moiety, a key feature of this compound, can be part of a pharmacophore for anti-inflammatory activity.

The investigation of benzophenone derivatives has extended to their potential as antiviral agents. While direct evidence for the antiviral activity of this compound is not available in the provided search results, a study on a different brominated compound, 4-bromo-3-methylisothiazole-5-carboxaldehyde thiosemicarbazone, demonstrated antiviral activity against vaccinia virus. This suggests that the incorporation of a bromine atom in heterocyclic and aromatic structures can be a strategy for developing antiviral compounds. Additionally, other complex benzophenone derivatives have shown anti-HIV activity.

The anticancer potential of benzophenone derivatives is an active area of research. Preliminary studies suggest that compounds like this compound may induce apoptosis and inhibit the proliferation of cancer cells. The presence of bromine and methoxy groups is believed to influence the compound's binding affinity to molecular targets within cancer cells.

A structurally similar compound, (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone, has demonstrated significant antiproliferative capacity against SMMC-7721 human hepatoma cells, with an IC50 value of 88 nM. This compound was also found to have a high inhibitory activity against telomerase, an enzyme often upregulated in cancer cells. Furthermore, methylated derivatives of bromophenols have been

Molecular Mechanisms of Action

Interaction with Biomolecules (Enzymes, Receptors, DNA)

The biological activity of this compound is rooted in its interactions with various biomolecules. While specific, comprehensive studies on this particular compound are not extensively detailed in publicly available literature, its mechanism can be inferred from the behavior of the broader benzophenone class. The substituents on the benzophenone core, namely the bromine atom and the methoxy group, are critical in defining its reactivity and binding capabilities with molecular targets.

In biological systems, it is proposed that this compound may interact with cellular components like enzymes and receptors, potentially leading to the activation or inhibition of specific signaling pathways. The presence of a bromine atom can enhance the electrophilicity of the molecule, which may facilitate more effective binding to target sites on enzymes or receptors. Research on similar brominated benzophenones suggests they can act as inhibitors of kinases or G protein-coupled receptors (GPCRs).

The interaction of benzophenone derivatives with biomolecules is a key area of research. For instance, studies on other benzophenones indicate they can interact with various enzymes and proteins, thereby influencing their function. The specific positioning of the bromine and methoxy groups on this compound likely influences its binding affinity and selectivity for particular biomolecular targets.

Structure-Activity Relationship (SAR) within Biological Contexts

The structure-activity relationship (SAR) of this compound is determined by the interplay of its core structure and substituent groups. The benzophenone scaffold itself serves as a versatile framework in medicinal chemistry. The specific placement of the bromo and methoxy groups on this scaffold dictates the compound's biological effects.

The bromine atom at the 4-position and the methoxy group at the 3'-position are key to its unique properties. The bromine atom, being an electron-withdrawing group, can influence the molecule's electronic distribution and potential for forming halogen bonds, which are increasingly recognized for their importance in ligand-protein interactions. The methoxy group, an electron-donating group, can affect the molecule's polarity, solubility, and metabolic stability.

Studies on other substituted benzophenones have shown that variations in substituent type and position can lead to significant differences in biological activity. For example, the presence and position of hydroxyl and methoxy groups on the benzophenone scaffold have been shown to be crucial for their antileishmanial activity. researchgate.net It is hypothesized that the non-planar structure of this compound, influenced by steric and electronic effects, could be a factor in its biological activity.

A comparative look at similar compounds highlights the importance of these substitutions. For instance, moving the methoxy group to the 4'-position, as in 4-bromo-4'-methoxybenzophenone, would likely alter the molecule's dipole moment and its fit into a biological target's binding pocket. Similarly, the addition of more methoxy groups, as in 4-bromo-3',5'-dimethoxybenzophenone, further modifies the electronic and steric properties, which in turn affects biological interactions.

Table 1: Comparison of this compound with Structurally Related Compounds

| Compound Name | Key Structural Differences from this compound | Potential Impact on Biological Activity |

|---|---|---|

| 4-Bromo-4'-methoxybenzophenone | Methoxy group at the 4'-position instead of 3'-position. | Altered dipole moment and steric fit in binding sites. |

| 4-Bromo-3',5'-dimethoxybenzophenone | Additional methoxy group at the 5'-position. | Increased electron density and potential for hydrogen bonding. |

| 4-Bromo-4'-methylbenzophenone | Methyl group at the 4'-position instead of a methoxy group. smolecule.com | Different electronic and lipophilic character. smolecule.com |

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | Hydroxyl groups and different methoxy positioning. researchgate.net | Known to possess leishmanicidal activity. researchgate.net |

Development as Pharmacological Probes and Drug Leads

Photodynamic Therapy Applications

Benzophenone derivatives are recognized for their photochemical properties, making them candidates for applications in photodynamic therapy (PDT). smolecule.com PDT is a treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can kill cancer cells. The benzophenone core can act as a photosensitizer.

While direct studies on this compound for PDT are not prominent, research on related compounds provides a basis for its potential in this area. For example, bromoporphyrins have been investigated as promising photosensitizers for anti-tumor PDT, demonstrating that the inclusion of bromine can enhance phototoxicity. nih.gov The bromine atom in this compound could potentially enhance its ability to generate cytotoxic species upon light activation. The triplet-state reactivity of benzophenone derivatives is a key aspect of their utility in UV-driven applications.

Modulation of Biochemical Pathways

The ability of this compound to interact with enzymes and receptors suggests its potential to modulate various biochemical pathways. The inhibition or activation of these pathways can lead to therapeutic effects. For instance, the inhibition of protein kinases is a common strategy in cancer therapy. Given that some brominated benzophenones are known to inhibit kinases, this compound could be investigated for similar activity.

The specific pathways that might be modulated by this compound are yet to be fully elucidated. However, the general class of benzophenones has been studied for a range of biological activities, including antimicrobial and anticancer properties, which are direct outcomes of modulating specific biochemical pathways in pathogens or cancer cells.

Potential for Specific Disease Therapies (e.g., Renal Diseases)

The therapeutic potential of this compound extends to specific diseases, although direct evidence is currently limited. Research into related compounds and disease mechanisms offers some intriguing possibilities. For instance, in the context of renal diseases, some benzophenone derivatives have been noted in databases related to kidney disease and abnormal renal function. drugbank.com

While there is no direct evidence linking this compound to renal disease therapy, the broader therapeutic potential of modulating certain biological pathways could have implications for such complex diseases. For example, therapies for conditions like idiopathic membranous nephropathy sometimes involve cytotoxic drugs that modulate the immune system. nih.gov If this compound were found to have specific immunomodulatory or cytotoxic effects, its potential in this area could be explored.

Derivatives and Structure Activity Relationship Sar Studies of 4 Bromo 3 Methoxybenzophenone Analogues

Systematic Modification of the Benzophenone (B1666685) Scaffold

The benzophenone scaffold is a versatile platform for chemical modification. For a compound like 4-Bromo-3'-methoxybenzophenone, systematic modifications can be envisioned on either of its two phenyl rings. These modifications are typically designed to fine-tune the molecule's electronic, steric, and physicochemical properties.

Strategies for modification include:

Alteration of the Bromo Group: The bromine atom at the 4-position can be replaced with other halogens (F, Cl, I) to modulate the electronic withdrawing effect and the potential for halogen bonding. It can also be substituted through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

Modification of the Methoxy (B1213986) Group: The methoxy group at the 3'-position can be demethylated to a hydroxyl group, which can then serve as a handle for further derivatization, such as etherification or esterification. The position of the methoxy group could also be shifted to the 2' or 4' positions in analogous syntheses to study positional isomerism.

Introduction of Additional Substituents: Further functional groups can be introduced onto either aromatic ring through electrophilic aromatic substitution. The existing bromo and methoxy groups direct the position of new substituents, influencing the regiochemical outcome of these reactions. For instance, the methoxy-substituted ring is activated towards substitution, while the bromo-substituted ring is deactivated.

These systematic modifications are fundamental to structure-activity relationship (SAR) studies, where the goal is to correlate specific structural changes with changes in chemical reactivity or biological activity.

Synthesis and Characterization of Substituted Benzophenone Derivatives

The primary method for synthesizing the this compound scaffold and its derivatives is the Friedel-Crafts acylation mdpi.comacs.orgtandfonline.com. This reaction typically involves the acylation of an electron-rich aromatic compound with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) mdpi.com.

Two principal retrosynthetic routes for this compound are:

Route A: Acylation of anisole (B1667542) (methoxybenzene) with 4-bromobenzoyl chloride. The methoxy group is an activating, ortho-para director, leading to a mixture of isomers that would require separation.

Route B: Acylation of bromobenzene (B47551) with 3-methoxybenzoyl chloride. The bromo group is a deactivating, ortho-para director. This route is generally less favored due to the deactivation of the bromobenzene ring.

A more modern and regioselective approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling between a boronic acid and an aryl halide.

Once synthesized, the characterization of these derivatives is crucial to confirm their structure and purity. Standard analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure elucidation mdpi.com.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, most notably the characteristic strong absorption of the benzophenone carbonyl (C=O) group mdpi.com.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns researchgate.net.

X-ray Crystallography: For crystalline solids, X-ray crystallography can determine the precise three-dimensional arrangement of atoms and the conformation of the molecule in the solid state nih.gov.

| Technique | Key Feature | Typical Range / Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm |

| Methoxy Protons (-OCH₃) | δ 3.8-4.0 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190-200 ppm |

| Aromatic Carbons | δ 110-140 ppm | |

| Methoxy Carbon (-OCH₃) | δ 55-60 ppm | |

| IR Spectroscopy | Carbonyl Stretch (νC=O) | 1650-1680 cm⁻¹ |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | Corresponds to Molecular Weight |

Impact of Substituent Position and Electronic Effects on Reactivity

The reactivity of the this compound molecule is governed by the electronic properties and positions of its bromo and methoxy substituents ucalgary.ca. These two groups exert opposing electronic effects, which influence the molecule's behavior in chemical reactions, particularly electrophilic aromatic substitution.

Methoxy Group (-OCH₃): Located at the 3'-position, the methoxy group is an activating group . It donates electron density to its attached phenyl ring through resonance (+R effect), making the ring more nucleophilic and thus more reactive towards electrophiles vedantu.comlumenlearning.com. Its inductive effect (-I) is weaker than its resonance effect. As an ortho-para director, it would direct incoming electrophiles to the 2', 4', and 6' positions of its own ring.

Bromo Group (-Br): Located at the 4-position, the bromine atom is a deactivating group . It withdraws electron density from its phenyl ring through a strong inductive effect (-I effect) due to its high electronegativity lumenlearning.comstpeters.co.in. While it has lone pairs that can donate electron density via resonance (+R effect), the inductive effect dominates, making the ring less nucleophilic. Despite being deactivating, halogens are ortho-para directors, meaning any further substitution on this ring would be directed to the 2, 3, 5, and 6 positions relative to the carbonyl, with the 3 and 5 positions being favored.

The interplay of these effects means the two aromatic rings have significantly different reactivities. The methoxy-substituted ring is "electron-rich" and more susceptible to electrophilic attack, while the bromo-substituted ring is "electron-poor" and less reactive. This differential reactivity can be exploited for selective chemical modifications.

Comparative Analysis with Structurally Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Key points of comparison include steric and electronic properties.

A critical structural parameter in benzophenones is the dihedral angle (twist angle) between the two phenyl rings. This angle arises from steric hindrance between the ortho-hydrogens on the two rings and affects the degree of π-conjugation across the central carbonyl group. The twist angle is influenced by the nature and position of substituents nih.govresearchgate.net.

| Compound | Substituents | Expected Electronic Effect on Ring | Potential Impact on Properties |

|---|---|---|---|

| Unsubstituted Benzophenone | None | Baseline | Reference for reactivity and twist angle (~54-65°) nih.gov |

| This compound | 4-Br, 3'-OCH₃ | Ring A: Deactivated Ring B: Activated | Asymmetric electron distribution, potential for selective reactions. |

| 4,4'-Dibromobenzophenone | 4-Br, 4'-Br | Both rings deactivated | Reduced reactivity, potential for symmetric derivatization. |

| 4,4'-Dimethoxybenzophenone | 4-OCH₃, 4'-OCH₃ | Both rings strongly activated | High reactivity, used in photochemistry. Small twist angle expected. |

| 4-Chloro-4'-hydroxybenzophenone | 4-Cl, 4'-OH | Ring A: Deactivated Ring B: Activated | Twist angle of 64.66° nih.gov. The hydroxyl group offers a site for H-bonding. |

The presence of a halogen like bromine in this compound not only influences the ring's electronics but also introduces the possibility of halogen bonding, a non-covalent interaction that can direct crystal packing and molecular recognition. The methoxy group, in contrast, primarily acts as a hydrogen bond acceptor. This combination of substituents provides a unique balance of electronic asymmetry and intermolecular interaction potential compared to symmetrically substituted analogues nih.govacs.org.

Advanced Derivatization for Enhanced Bioactivity or Specific Applications

The this compound scaffold serves as a starting point for advanced derivatization aimed at developing molecules with enhanced bioactivity or specific technological applications. The strategic placement of the bromo and methoxy groups provides handles for diverse chemical transformations.

Pharmaceutical and Agrochemical Research: Benzophenone derivatives are investigated for a wide range of biological activities. For example, specific substitution patterns can lead to potent inhibitors of enzymes like 12-lipoxygenase nih.gov. Derivatization of the this compound core—by, for instance, converting the bromo group into other functionalities via cross-coupling—could be a strategy in the rational design of new therapeutic agents. Structure-activity relationship (SAR) studies are crucial in this context to optimize potency and selectivity nih.govnih.gov.

Materials Science and Photochemistry: The benzophenone core is a well-known photosensitizer. Modifications to the substitution pattern can tune the molecule's photophysical properties, such as its absorption spectrum and intersystem crossing efficiency. Derivatives could be explored as photoinitiators in polymer chemistry or as building blocks for organic light-emitting diodes (OLEDs).

Analytical Chemistry: The benzophenone moiety can be introduced into molecules as a derivatizing agent to enhance their detection in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) researchgate.net. The specific mass and fragmentation pattern of the 4-Bromo-3'-methoxybenzoyl group could be used to tag and quantify other molecules of interest.

The goal of advanced derivatization is to transform a simple core structure into a complex, functional molecule where the properties of the whole are greater than the sum of its parts. By leveraging the distinct chemical properties of the bromo and methoxy substituents, chemists can guide the synthesis toward molecules with tailored functions.

Based on a comprehensive review of the available research, it is not possible to generate a detailed article on This compound that strictly adheres to the specified outline.

The search for specific applications and research findings for this particular chemical compound did not yield sufficient information to populate the requested sections and subsections. The available scientific literature focuses on related but structurally distinct isomers, such as 4-Bromo-4'-methoxybenzophenone, or other classes of benzophenone derivatives.

Fulfilling the request would require extrapolating data from these different compounds, which would be scientifically inaccurate and violate the core instruction to focus solely on this compound. Therefore, to maintain factual accuracy and adhere to the prompt's constraints, the article cannot be generated.

Applications in Advanced Materials and Chemical Biology

Utilization as Chemical Probes in Biological Systems

Probing Peptide-Protein Interactions

The study of peptide-protein interactions is fundamental to understanding cellular processes, and chemical tools that can elucidate these interactions are invaluable. The benzophenone (B1666685) moiety, a core component of 4-Bromo-3'-methoxybenzophenone, is a well-established and powerful tool in this area, primarily through a technique known as photoaffinity labeling. nih.govnih.govwikipedia.org

Photoaffinity labeling is a method used to identify and characterize the binding partners of ligands within complex biological systems. nih.gov Molecules containing a benzophenone group can be used as photo-crosslinking probes. springernature.com Upon exposure to ultraviolet (UV) light, typically around 350-365 nm, the benzophenone carbonyl group is excited to a triplet diradical state. mdpi.comresearchgate.net This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond of an interacting protein or peptide, resulting in the formation of a stable, covalent carbon-carbon bond. mdpi.com This process effectively and irreversibly links the probe molecule to its binding partner, allowing for subsequent isolation and identification of the interacting protein. nih.gov

The utility of benzophenone-based probes is enhanced by their relative stability in the absence of UV light and their low reactivity with water, which increases the efficiency of crosslinking to target biomolecules. mdpi.com While specific research detailing the application of this compound in peptide-protein interaction studies is not extensively documented in available literature, the inherent photochemical properties of its benzophenone core make it a potential candidate for the design of such probes. By incorporating this compound into a peptide or small molecule ligand, researchers could create a tool to map binding sites and identify protein interaction partners. nih.govnih.gov This methodology is broadly applicable for investigating the target selectivity of peptides and identifying potential off-target interactions. nih.govcam.ac.uk

Models for Enzymatic Mechanisms (e.g., Ribonucleotide Reductases)

Beyond identifying interactions, the reactive nature of the photo-excited benzophenone group can be harnessed to model complex enzymatic reactions. A notable example is its use in studying the mechanism of ribonucleotide reductases (RNRs). acs.orgnih.gov RNRs are crucial enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. wikipedia.org The catalytic cycle of RNRs is believed to be initiated by a radical at the enzyme's active site, which abstracts a hydrogen atom from the 3'-position of the ribonucleotide substrate. acs.orgnih.gov

To model this initial enzymatic step, researchers have synthesized and studied 4'-benzophenone-substituted nucleoside analogues. acs.orgnih.gov In these model systems, the benzophenone moiety serves as a photochemical trigger to mimic the action of the enzyme's radical. Upon photolysis, the excited benzophenone group induces an intramolecular hydrogen abstraction. acs.org Studies on these model compounds have shown that the benzophenone can abstract a hydrogen atom from the 3'-position of the nucleoside, successfully modeling the first step of the RNR catalytic mechanism. acs.orgnih.gov This research provides valuable insight into the chemical feasibility and dynamics of the radical-based reaction sequence in RNRs.

The regioselectivity of the hydrogen abstraction in these models can be influenced by the substituents on the nucleoside, demonstrating the nuanced control that can be achieved in these chemical systems. acs.org While this research utilized 4'-benzophenone-substituted nucleosides rather than this compound directly, it highlights the significant potential of the benzophenone scaffold as a functional mimic for radical-mediated enzymatic processes. The specific electronic and steric properties conferred by the bromo and methoxy (B1213986) substituents on this compound could be exploited to fine-tune the reactivity and selectivity of such model systems in future studies.

Future Research Directions and Translational Perspectives